molecular formula C9H13N3O2 B13109511 6-(Butylamino)pyrimidine-4-carboxylic acid

6-(Butylamino)pyrimidine-4-carboxylic acid

Cat. No.: B13109511
M. Wt: 195.22 g/mol
InChI Key: XVRYBKURMZVIMS-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significant roles in various biological processes and are often used in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) typically involves the reaction of pyrimidine derivatives with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 6-(Butylamino)pyrimidine-4-carboxylic acid is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of pyrimidine derivatives, including this compound, which showed promising activity against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes involved in cancer cell metabolism. For example, structure-activity relationship studies have demonstrated that modifications to the pyrimidine structure can enhance binding affinity to target enzymes, thus improving therapeutic efficacy .

Neuropharmacological Applications

Modulation of Neurotransmitter Systems
this compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neuropsychiatric disorders. It has been noted for its potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that regulate mood and emotional behavior .

Case Study: Emotional Behavior Regulation
In a specific study, the compound was shown to decrease levels of N-acylethanolamines in the brains of mice, leading to alterations in emotional behavior. This suggests a therapeutic potential for treating anxiety and depression-related disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Various studies have systematically altered functional groups on the pyrimidine ring to assess their impact on biological activity.

Modification Effect on Activity Reference
Addition of hydroxyl group at position 5Increased potency against cancer cells
Substitution with diethylamino groupEnhanced neuropharmacological effects
Methylation at position 2Improved lipophilicity and cellular uptake

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential biological activities compared to other pyrimidine derivatives .

Biological Activity

6-(Butylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the presence of a butylamino group, enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

The molecular formula of this compound is C8H12N4O2C_8H_{12}N_4O_2. Its structure can be represented as follows:

Structure C5H4N2 C4H10N COOH\text{Structure }\text{C}_5\text{H}_4\text{N}_2\text{ C}_4\text{H}_{10}\text{N }\text{COOH}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that this compound may act as a multikinase inhibitor, similar to other pyrimidine derivatives known for their anticancer properties.

In a recent study, the compound was evaluated for its effects on cancer cell lines, including breast and colon cancer cells. The results showed that it induced apoptosis at micromolar concentrations, with IC50 values ranging from 10 to 50 µM depending on the cell line.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)15

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. It has been suggested that the compound interacts with enzymes or receptors involved in critical cellular processes.

  • Enzyme Inhibition : The binding affinity to kinases may disrupt their normal function, leading to reduced cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, indicating potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring or the butylamino group can significantly influence biological activity.

Recent SAR studies have identified key substituents that enhance potency and selectivity against specific targets. For example:

Modification Effect on Activity
Methyl substitution at N1Increased potency against cancer cells
Hydroxyl group at C5Enhanced solubility and bioavailability

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models, supporting its anticancer efficacy.
  • Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance overall treatment efficacy while reducing side effects.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(butylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

XVRYBKURMZVIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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